

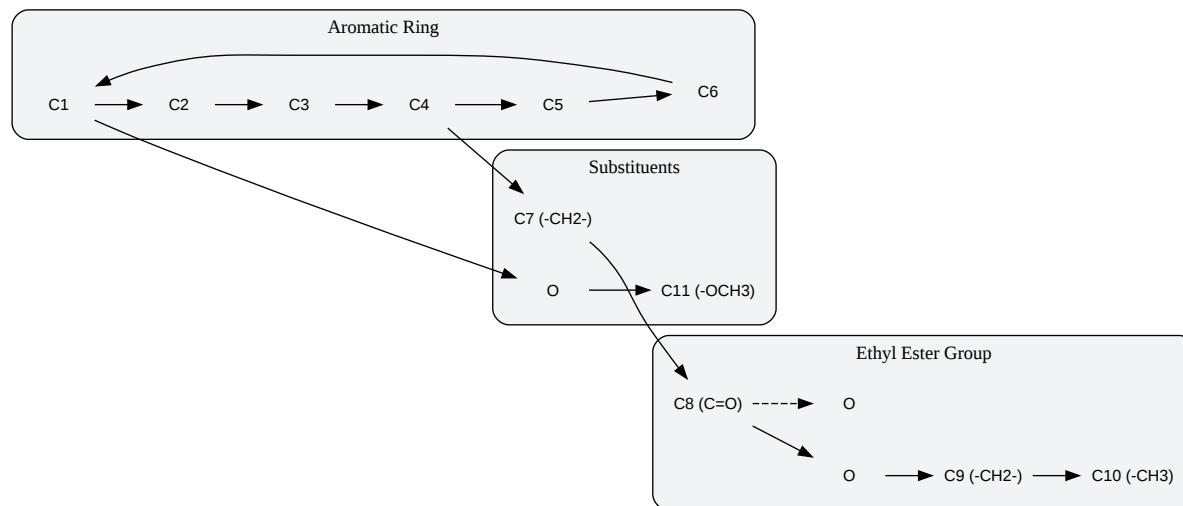
A Comprehensive Guide to the ^{13}C NMR Spectral Analysis of Ethyl 4-methoxyphenylacetate

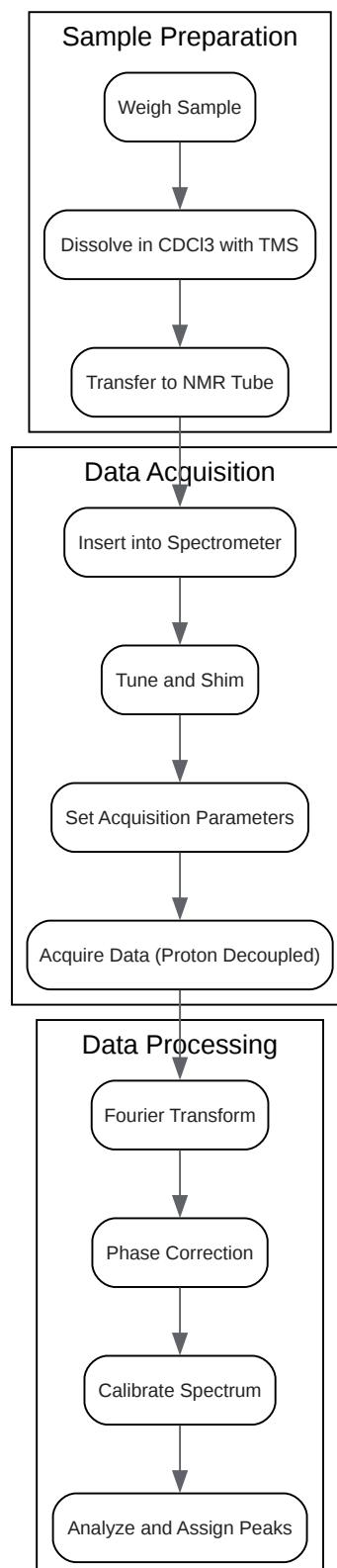
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-methoxyphenylacetate*

Cat. No.: B079338


[Get Quote](#)


This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum of **Ethyl 4-methoxyphenylacetate**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and quality control. This document will delve into the theoretical principles, practical considerations for data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecular Landscape of Ethyl 4-methoxyphenylacetate

Ethyl 4-methoxyphenylacetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a distinct molecular architecture amenable to NMR analysis. Its structure comprises a para-substituted aromatic ring, an ethyl ester functional group, and a methylene bridge. Each of these features contributes uniquely to the ^{13}C NMR spectrum, providing a detailed fingerprint of the molecule's carbon framework. Understanding this spectrum is paramount for verifying its identity, purity, and for tracking its transformations in chemical reactions.

The molecule's structure is as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{13}C NMR analysis.

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **ethyl 4-methoxyphenylacetate** is expected to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented in the table below, with assignments based on established chemical shift ranges and data from analogous structures.

Table 1: ^{13}C NMR Spectral Data for **Ethyl 4-methoxyphenylacetate**

Carbon Atom	Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C10	-CH ₃ (ethyl)	~14	Aliphatic sp ³ carbon, shielded.
C7	-CH ₂ - (benzyl)	~40	sp ³ carbon adjacent to an aromatic ring.
C11	-OCH ₃	~55	sp ³ carbon attached to an electronegative oxygen atom.
C9	-OCH ₂ - (ethyl)	~61	sp ³ carbon attached to an electronegative oxygen atom.
C3, C5	Aromatic C-H	~114	Aromatic carbons ortho to the electron-donating methoxy group, shielded by resonance.
C4	Aromatic C (ipso)	~127	Aromatic carbon attached to the methylene group, relatively neutral.
C2, C6	Aromatic C-H	~130	Aromatic carbons meta to the methoxy group and ortho to the acetate group.
C1	Aromatic C (ipso)	~158	Aromatic carbon attached to the strongly electron-donating methoxy group, deshielded.
C8	C=O (ester)	~171	Carbonyl carbon of the ester, significantly

deshielded due to the double bond to oxygen and the adjacent single-bonded oxygen. [\[1\]](#)

Note: Predicted chemical shifts are based on typical values and data for similar compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

The downfield region of the spectrum is dominated by the carbonyl carbon of the ester group (C8) at approximately 171 ppm. The aromatic carbons (C1-C6) resonate in the range of 114-158 ppm. The carbon attached to the methoxy group (C1) is the most deshielded of the aromatic carbons due to the strong electron-donating effect of the oxygen. The aliphatic carbons of the ethyl group (C9, C10), the methylene bridge (C7), and the methoxy group (C11) appear in the upfield region of the spectrum.

Conclusion

The ^{13}C NMR spectrum of **ethyl 4-methoxyphenylacetate** provides a wealth of structural information that is invaluable for its characterization. By understanding the principles of ^{13}C NMR and following a robust experimental protocol, researchers can confidently identify this compound and assess its purity. The detailed assignment of each carbon resonance, as outlined in this guide, serves as a reliable reference for scientists working with this important chemical intermediate.

References

- PubChem. **Ethyl 4-methoxyphenylacetate**.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- eCampusOntario Pressbooks. 29.10 ^{13}C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [\[Link\]](#)
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. *Organometallics*, 29(9), 2176-2179. [\[Link\]](#)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515. [Link]
- Doc Brown's Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Guide to the ^{13}C NMR Spectral Analysis of Ethyl 4-methoxyphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079338#13c-nmr-spectral-data-for-ethyl-4-methoxyphenylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com